molecular formula C11H10O B124790 2-Methoxynaphthalene CAS No. 93-04-9

2-Methoxynaphthalene

Cat. No.: B124790
CAS No.: 93-04-9
M. Wt: 158.2 g/mol
InChI Key: LUZDYPLAQQGJEA-UHFFFAOYSA-N
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Description

2-Methoxynaphthalene, also known as β-Naphthol methyl ether, is an organic compound with the molecular formula C₁₁H₁₀O. It is a derivative of naphthalene, where a methoxy group is attached to the second carbon of the naphthalene ring. This compound is known for its faint but persistent odor and is used in various industrial applications, including as a stabilizer in smokeless gunpowder .

Mechanism of Action

Target of Action

2-Methoxynaphthalene, also known as β-Naphthol methyl ether, is a stabilizer found in gunpowder, particularly smokeless gunpowders . It has been studied for its anti-inflammatory effects , suggesting that it may interact with targets involved in the inflammatory response.

Mode of Action

Studies have been conducted on its behavior in time-resolved resonance raman studies . These studies can provide insights into how the compound interacts with its targets and the changes that result from these interactions.

Biochemical Pathways

One study has investigated the ni(cod)2-catalyzed ipso-silylation of this compound . The study identified two fundamental mechanistic pathways: internal nucleophilic substitution and a nonclassical oxidative addition . These pathways could provide insights into the biochemical processes influenced by this compound.

Pharmacokinetics

It is known that the compound is soluble in alcohol and insoluble in water and dipropylene glycol . This suggests that its bioavailability may be influenced by these properties.

Result of Action

Given its potential anti-inflammatory effects , it may influence cellular processes related to inflammation

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its solubility in alcohol and insolubility in water and dipropylene glycol suggest that the presence of these substances in the environment could affect its action, efficacy, and stability. Furthermore, it has been used to investigate the catalytic benefits of delamination, as well as to study alkali metal-mediated manganization (AMMMn) reactions , suggesting that its action could be influenced by the presence of certain metals or other chemical substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxynaphthalene can be synthesized through the alkylation of β-naphthol with dimethyl sulfate. The reaction typically involves the use of an alkaline medium to facilitate the methylation process . Another method involves the bromination of this compound to obtain 1,6-dibromo-2-methoxynaphthalene, followed by metal reduction using a zinc-copper alloy .

Industrial Production Methods: Industrial production of this compound often employs the alkylation method due to its efficiency and cost-effectiveness. The process involves the reaction of β-naphthol with dimethyl sulfate in the presence of a base, such as sodium hydroxide, to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    2-Naphthol: Similar structure but lacks the methoxy group.

    1-Methoxynaphthalene: Methoxy group attached to the first carbon of the naphthalene ring.

    Naphthalene: The parent compound without any substituents.

Uniqueness: 2-Methoxynaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. Its methoxy group enhances its solubility in organic solvents and influences its reactivity in electrophilic substitution reactions .

Properties

IUPAC Name

2-methoxynaphthalene
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InChI

InChI=1S/C11H10O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3
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InChI Key

LUZDYPLAQQGJEA-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC2=CC=CC=C2C=C1
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Molecular Formula

C11H10O
Record name β-Naphthol methyl ether
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DSSTOX Substance ID

DTXSID7044392
Record name 2-Methoxynaphthalene
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Molecular Weight

158.20 g/mol
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Physical Description

Dry Powder; Dry Powder, Liquid, Other Solid; Liquid; Other Solid; Pellets or Large Crystals, Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid, White shiny crystals, Intensely sweet, orange blossom Acacia-like aroma
Record name Naphthalene, 2-methoxy-
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Record name beta-Naphthyl methyl ether
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Boiling Point

274.00 °C. @ 760.00 mm Hg
Record name 2-Methoxynaphthalene
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Solubility

Insoluble in water, miscible in oils, soluble (in ethanol)
Record name beta-Naphthyl methyl ether
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Vapor Pressure

0.00823 [mmHg]
Record name 2-Methoxynaphthalene
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CAS No.

93-04-9
Record name 2-Methoxynaphthalene
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Record name 2-METHOXYNAPHTHALENE
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Record name Methyl 2-naphthyl ether
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Melting Point

72 °C
Record name 2-Methoxynaphthalene
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Synthesis routes and methods I

Procedure details

Compared with the preparation of analogues of the compound II-A, ie 1-(6-methoxy-2-naphthyl)-1-propanone (II, X=H) and 1-(5-bromo-6-methoxy-2-naphthyl)-1-propanone (II, X=Br) by a Friedel-Crafts reaction between propionyl chloride and, respectively, 2-methoxy-naphthalene and 1-bromo-2-methoxy-naphthalene, the following advantages are obtained:
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Synthesis routes and methods II

Procedure details

β-naphthyl ketone; benzyl acetone:mixture of hexahydro-4,7-methanoinden-5-yl propionate and hexahydro-4,7-methanoinden-6-yl propionate;4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-methyl-3-buten-2-one; 3,7-dimethyl-2,6-nonadien-1-nitrile; dodecahydro-3a,6,6,9a-tetramethylnaphtho(2,1-b)furan; ethylene glycol cyclic ester of n-dodecanedioic acid; 1-cyclohexadecen-6-one; 1-cycloheptadecen-10-one; and corn mint oil.
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hexahydro-4,7-methanoinden-5-yl propionate
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hexahydro-4,7-methanoinden-6-yl propionate
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3,7-dimethyl-2,6-nonadien-1-nitrile
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ethylene glycol cyclic ester
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Synthesis routes and methods III

Procedure details

Ethyl 2-hydroxy-2-(6-methoxynaphth-2-yl)propionate (7,5 g, 27,3 mmol), acetic anhydride (6,14 g, 60,2 mmol), toluene (37 ml) and palladium catalyst (5% on carbon, 0,75 g) were heated (140° C.) under a hydrogen atmosphere (10 bar) for 14 hours. Ethyl 2-(6-methoxynaphth-2-yl)propionate was formed with a selectivity of 92% at a 2-methoxynaphthalene conversion of 60%.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methoxynaphthalene
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Reactant of Route 5
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Reactant of Route 6
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